Dual Topoisomerase I/II Inhibition: Quantified Enzyme Activity Profile vs. Single-Target Agents
TAS-103 is a dual inhibitor of both Topo I and Topo II. In recombinant enzyme assays, TAS-103 inhibited Topo I activity with an IC50 of 2 μM and Topo II activity with an IC50 of 6.5 μM [1]. A separate study using recombinant enzymes reported IC50 values of 0.15 μM for Topo I and 0.2 μM for Topo II . In contrast, the classical Topo I inhibitor camptothecin is highly specific for Topo I, and the Topo II poison etoposide (VP-16) is specific for Topo II. At the cellular level, TAS-103 was shown to generate a similar amount of Topo II-DNA cleavable complexes as etoposide, but a smaller amount of Topo I-DNA complexes than camptothecin [1].
| Evidence Dimension | Inhibition of Topoisomerase I and II Catalytic Activity |
|---|---|
| Target Compound Data | Topo I IC50 = 2 μM (or 0.15 μM); Topo II IC50 = 6.5 μM (or 0.2 μM) |
| Comparator Or Baseline | Camptothecin (Topo I-specific); Etoposide (Topo II-specific) |
| Quantified Difference | TAS-103 inhibits both enzymes; comparators are specific for a single enzyme class. TAS-103 generated a similar amount of Topo II-DNA complexes as etoposide, but less Topo I-DNA complexes than camptothecin. |
| Conditions | Recombinant Topo I and Topo II enzyme assays; KB cell line for complex formation |
Why This Matters
The dual inhibition profile provides a distinct mechanism of action that is not replicated by single-target agents, offering a unique research tool for studying topoisomerase biology and overcoming resistance.
- [1] Utsugi, T., Aoyagi, K., Asao, T., Okazaki, S., Aoyagi, Y., Sano, M., Wierzba, K., & Yamada, Y. (1997). Antitumor activity of a novel quinoline derivative, TAS-103, with inhibitory effects on topoisomerases I and II. Japanese Journal of Cancer Research, 88(10), 992-1002. View Source
